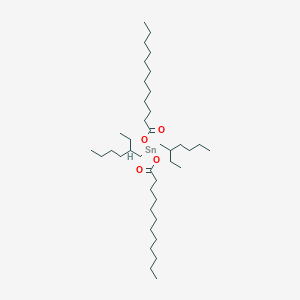
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane: is an organotin compound characterized by the presence of two dodecanoyloxy groups and two 2-ethylhexyl groups attached to a central tin atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2C12H24O2+2C8H18O→Sn(C12H23O2)2(C8H17O)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The dodecanoyloxy and 2-ethylhexyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps prevent degradation of the polymer during processing and extends the lifespan of the final product.
Wirkmechanismus
The mechanism of action of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby preventing the normal function of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Dioctyltin dilaurate: Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production and as a stabilizer in PVC.
Tributyltin oxide: Known for its antifouling properties in marine paints.
Uniqueness: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is unique due to its specific combination of dodecanoyloxy and 2-ethylhexyl groups, which confer distinct chemical and physical properties. Its ability to act as both a catalyst and a stabilizer, along with its potential biological applications, sets it apart from other organotin compounds.
Eigenschaften
CAS-Nummer |
111736-39-1 |
|---|---|
Molekularformel |
C40H80O4Sn |
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
[dodecanoyloxy-bis(2-ethylhexyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-4-6-7-8(3)5-2;/h2*2-11H2,1H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
DSTSUCZLXMPGKD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CC(CC)CCCC)(CC(CC)CCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


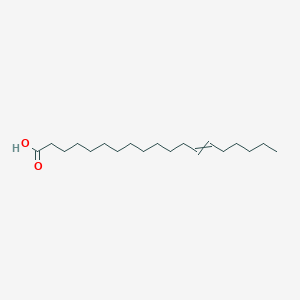


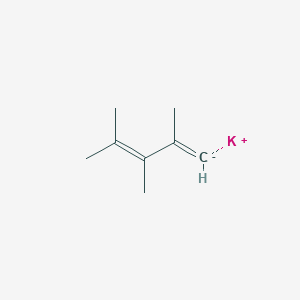
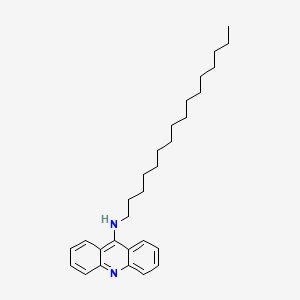
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
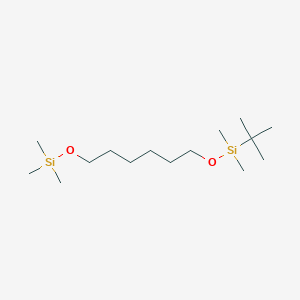
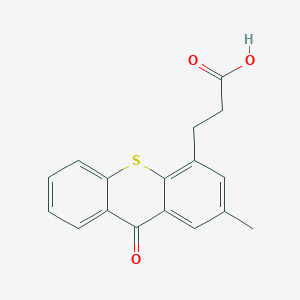
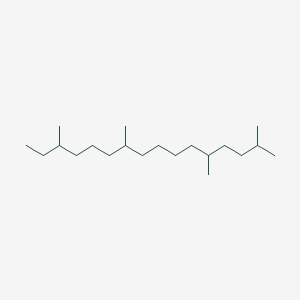
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
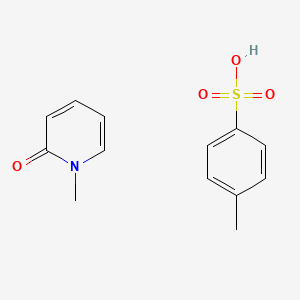
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
